molecular formula C17H25N B14219276 1-(6-Phenylhex-3-EN-1-YL)piperidine CAS No. 831219-81-9

1-(6-Phenylhex-3-EN-1-YL)piperidine

Cat. No.: B14219276
CAS No.: 831219-81-9
M. Wt: 243.4 g/mol
InChI Key: LORZDWFUJZEWMG-UHFFFAOYSA-N
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Description

1-(6-Phenylhex-3-EN-1-YL)piperidine is an organic compound that features a piperidine ring attached to a phenyl-substituted hexene chain. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Phenylhex-3-EN-1-YL)piperidine typically involves the reaction of a phenyl-substituted hexene with piperidine under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Phenylhex-3-EN-1-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-(6-Phenylhex-3-EN-1-YL)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Phenylhex-3-EN-1-YL)piperidine involves its interaction with specific molecular targets and pathways. This compound may act on various receptors or enzymes, modulating their activity and leading to physiological effects. For instance, piperidine derivatives are known to exhibit antioxidant, anti-inflammatory, and bioavailability-enhancing properties .

Comparison with Similar Compounds

Uniqueness: 1-(6-Phenylhex-3-EN-1-YL)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

831219-81-9

Molecular Formula

C17H25N

Molecular Weight

243.4 g/mol

IUPAC Name

1-(6-phenylhex-3-enyl)piperidine

InChI

InChI=1S/C17H25N/c1(5-11-17-12-6-3-7-13-17)2-8-14-18-15-9-4-10-16-18/h1-3,6-7,12-13H,4-5,8-11,14-16H2

InChI Key

LORZDWFUJZEWMG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC=CCCC2=CC=CC=C2

Origin of Product

United States

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